

# Technical Guide: Anticancer Agent 209 (CAS 545445-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 209 |           |
| Cat. No.:            | B1370920             | Get Quote |

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### Introduction

Anticancer Agent 209, identified by the CAS number 545445-44-1, is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). While also known as an intermediate in the synthesis of the anticoagulant Apixaban, this compound has demonstrated notable anticancer properties, particularly against colon cancer cell lines. Its mechanism of action centers on the critical RAS-RAF-MEK-ERK signaling pathway, a frequently dysregulated cascade in various human cancers. This technical guide provides a comprehensive overview of the available data on Anticancer Agent 209, including its chemical properties, mechanism of action, preclinical data, and detailed experimental methodologies.

## **Chemical and Physical Properties**

**Anticancer Agent 209**, with the chemical name 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, possesses the following properties:



| Property            | Value                                                                       | Reference |
|---------------------|-----------------------------------------------------------------------------|-----------|
| CAS Number          | 545445-44-1                                                                 | [1][2]    |
| Molecular Formula   | C20H25N3O3                                                                  | [2]       |
| Molecular Weight    | 355.44 g/mol                                                                | [2]       |
| IUPAC Name          | 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | [2]       |
| Synonyms            | Anticancer agent 209, GDC-<br>0994, Ravoxertinib, Apixaban<br>Impurity 33   | [3]       |
| Physical Form       | Solid                                                                       | [2]       |
| Storage Temperature | 2-8°C, sealed in a dry environment                                          | [2]       |

# Mechanism of Action: Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

The primary anticancer mechanism of Agent 209 is its potent and selective inhibition of ERK1 and ERK2, the final kinases in the RAS-RAF-MEK-ERK signaling cascade. This pathway is a crucial regulator of cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.

By targeting ERK1/2, **Anticancer Agent 209** blocks the phosphorylation of downstream substrates, thereby inhibiting the transcriptional and cytoplasmic events that promote tumorigenesis.

# **Signaling Pathway Diagram**





Figure 1. Mechanism of Action of Anticancer Agent 209

Click to download full resolution via product page

Caption: Figure 1. Mechanism of Action of Anticancer Agent 209.



# Preclinical Data In Vitro Efficacy

**Anticancer Agent 209** has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, with particular efficacy noted in colon cancer.

| Parameter                          | Value                        | Cell Line(s)             | Reference |
|------------------------------------|------------------------------|--------------------------|-----------|
| ERK1 Biochemical<br>Potency (IC50) | 1.1 nM                       | -                        |           |
| ERK2 Biochemical<br>Potency (IC50) | 0.3 nM                       | -                        | _         |
| Antitumor Activity                 | Exhibited cytotoxic activity | Human colon cancer cells | [3]       |

## **In Vivo Efficacy**

While specific in vivo data for "Anticancer agent 209" is not readily available in the public domain, studies on its alias, GDC-0994 (ravoxertinib), have shown significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice.

# **Experimental Protocols**

The following are detailed, representative methodologies for key experiments cited in the characterization of ERK1/2 inhibitors like **Anticancer Agent 209**.

## **Synthesis of Anticancer Agent 209**

A general two-step synthesis procedure is outlined below:

Step 1: Acylation

• To a reaction flask containing 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one and a suitable base (e.g., N-ethyl-N,N-diisopropylamine) in a solvent like tetrahydrofuran, add 5-bromovaleroyl chloride at a controlled temperature (e.g., 0-40°C).



Allow the reaction to proceed for a specified time (e.g., 1 hour).

#### Step 2: Cyclization

- To the reaction mixture from Step 1, add a strong base such as sodium hydride in a solvent system like ethyl acetate and tert-butyl alcohol at a controlled temperature (e.g., 10-40°C).
- Maintain the reaction for a sufficient duration (e.g., 3 hours) to ensure complete cyclization.
- Upon completion, the product, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, can be isolated and purified using standard organic chemistry techniques.

## In Vitro Kinase Inhibition Assay (ERK1/2)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Anticancer Agent 209** against ERK1 and ERK2 kinases.

#### Materials:

- Recombinant active ERK1 and ERK2 enzymes
- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- ATP
- A suitable substrate peptide (e.g., a fluorescently labeled peptide or a biotinylated peptide)
- Anticancer Agent 209 (serially diluted in DMSO)
- A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates

#### Procedure:

Prepare serial dilutions of Anticancer Agent 209 in DMSO.



- In a 384-well plate, add the kinase buffer.
- Add the diluted inhibitor to the wells.
- Add the respective ERK enzyme (ERK1 or ERK2) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

## **Cell Viability Assay (MTT Assay)**

Objective: To assess the cytotoxic effect of **Anticancer Agent 209** on cancer cell lines.

#### Materials:

- Human cancer cell lines (e.g., colon cancer cell lines)
- Complete cell culture medium
- Anticancer Agent 209 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader



#### Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Anticancer Agent 209** (and a vehicle control, DMSO) and incubate for a specified period (e.g., 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

## In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of **Anticancer Agent 209** in a living organism.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway
- Anticancer Agent 209 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

 Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.



- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer Anticancer Agent 209 (at a predetermined dose and schedule) or the vehicle control to the respective groups.
- Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
- Compare the tumor growth inhibition between the treatment and control groups to assess the efficacy of the compound.

## **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the typical workflow for the preclinical evaluation of **Anticancer Agent 209** and the logical relationship between its mechanism and its observed effects.





Figure 2. Preclinical Evaluation Workflow

Click to download full resolution via product page

Caption: Figure 2. Preclinical Evaluation Workflow.





Figure 3. Logical Relationship of Action

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis chemicalbook [chemicalbook.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Anticancer Agent 209 (CAS 545445-44-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370920#anticancer-agent-209-cas-number-545445-44-1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com